Isanolic acid
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Overview
Description
Isanolic acid is a unique fatty acid primarily found in isano oil, which is derived from the seeds of the plant species Ongokea gore. This compound is notable for its conjugated acetylenic bond system located in the middle of an 18-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Isanolic acid can be synthesized through the hydrolysis of isano oil. The process involves the extraction of the oil followed by saponification, which breaks down the triglycerides into glycerol and fatty acids, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification from isano oil. The oil is subjected to a series of chemical processes, including distillation and crystallization, to isolate and purify the this compound .
Chemical Reactions Analysis
Types of Reactions: Isanolic acid undergoes various chemical reactions, including:
Oxidation: The acetylenic bond in this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The acetylenic bond can be reduced to form saturated or partially saturated fatty acids.
Substitution: The hydroxyl group in this compound can participate in substitution reactions to form esters or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Acid chlorides and alcohols are commonly used for esterification reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and other functionalized fatty acids.
Scientific Research Applications
Isanolic acid has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing various chemical compounds due to its unique acetylenic bond.
Biology: Studied for its role in cell membrane structure and function.
Industry: Utilized in the production of fire-retardant paints due to its exothermic reaction when heated.
Mechanism of Action
The mechanism of action of isanolic acid is not fully understood. it is believed to exert its effects through structural modifications of cell membranes rather than specific interactions with target proteins. This structural alteration can lead to changes in membrane fluidity and permeability, affecting various cellular processes .
Comparison with Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a single double bond.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness of Isanolic Acid: This feature makes it particularly valuable in industrial applications such as fire-retardant paints and as a precursor for synthesizing complex chemical compounds .
Properties
CAS No. |
64144-78-1 |
---|---|
Molecular Formula |
C18H26O3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
8-hydroxyoctadec-17-en-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O3/c1-2-3-4-5-6-7-8-11-14-17(19)15-12-9-10-13-16-18(20)21/h2,17,19H,1,3-6,9-10,12-13,15-16H2,(H,20,21) |
InChI Key |
KWLVIGJGNBJKPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC#CC#CC(CCCCCCC(=O)O)O |
Origin of Product |
United States |
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